

Application Notes and Protocols: SGX-523 for Glioblastoma Cell Lines

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Compound of Interest		
Compound Name:	Sgx-523	
Cat. No.:	B1681655	Get Quote

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These application notes provide a comprehensive overview of the use of **SGX-523**, a potent and highly selective c-Met inhibitor, in glioblastoma (GBM) cell lines. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research into the therapeutic potential of **SGX-523** for glioblastoma.

Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis. The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are frequently dysregulated in glioblastoma, playing a crucial role in tumor progression, invasion, and resistance to therapy. **SGX-523** is a small molecule inhibitor that selectively targets the ATP-binding site of the c-Met kinase, thereby blocking its downstream signaling pathways.[1][2][3] Studies have demonstrated that **SGX-523** can effectively inhibit proliferation, migration, and invasion of glioblastoma cells in vitro and suppress tumor growth in vivo.[1][3]

Mechanism of Action

SGX-523 is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3] By binding to the kinase domain of c-Met, **SGX-523** prevents its autophosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and motility.[1] In

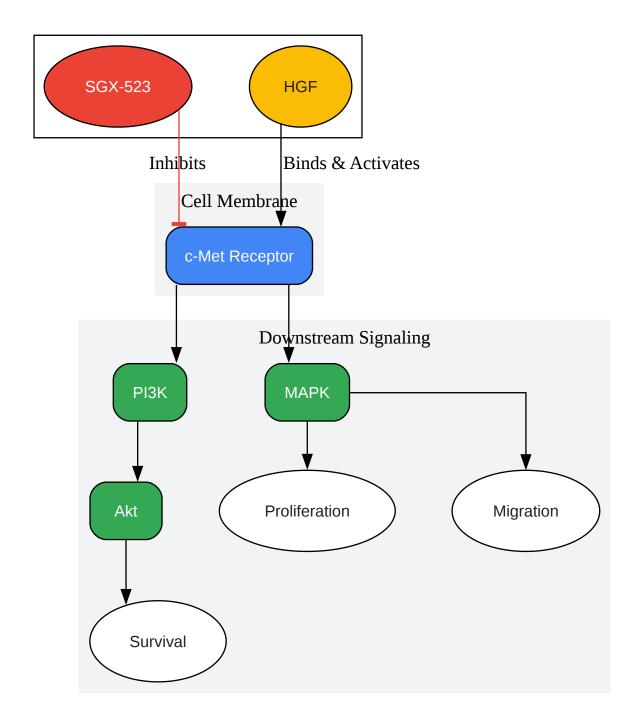




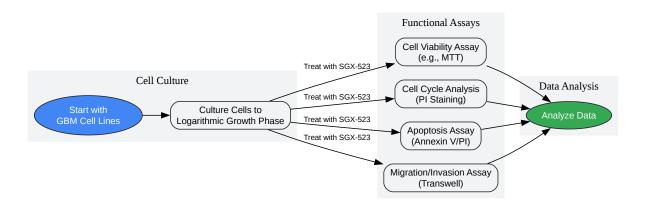


glioblastoma cell lines, **SGX-523** has been shown to inhibit HGF-induced phosphorylation of c-Met, Akt, and MAPK.[1]









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